
4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid, also known as FMPCA, is a novel pyrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. FMPCA has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various laboratory experiments.
Scientific Research Applications
1. Cancer Treatment Research
One application of compounds related to 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid is in cancer treatment. A derivative compound inhibits Aurora A, a protein kinase involved in the process of cell division, thus presenting a potential avenue for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
2. Antimicrobial Activity
Research has also explored derivatives of this compound for their antimicrobial properties. Synthesized compounds have demonstrated significant antibacterial activity, suggesting their potential in developing new antimicrobial agents (B. Mistry, K. R. Desai, Nigam J. Desai, 2016).
3. Synthesis of Fluorinated Pyrazoles
Further studies include the synthesis of fluorinated pyrazoles using 4-fluoro-5-(perfluoroalkyl)pyrazoles, indicating potential applications in the development of new fluorinated compounds for various industrial and research purposes (J. Bouillon, Benoît Didier, B. Dondy, P. Doussot, R. Plantier-Royon, C. Portella, 2001).
4. Insecticidal Activities
Research on aryl pyrazole derivatives containing 5-fluorouracil, which may be structurally related to 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid, revealed promising insecticidal activities. These findings could lead to the development of new, effective insecticides (Yue Chen, Xiao-dong Fu, Haipin Mu, Xiaoyu Qin, Rong Wan, 2014).
5. Development of Coordination Complexes
Another area of interest is the synthesis and study of coordination complexes involving pyrazole-dicarboxylate acid derivatives. This research could inform the design of new materials with unique properties for various applications (S. Radi, A. Yahyi, A. Et‐touhami, A. Jha, N. N. Adarsh, K. Robeyns, Y. Garcia, 2015).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the formation of toxic metabolites, reversing the toxicity of potentially lethal doses of certain substances .
Biochemical Pathways
Similar compounds have been found to inhibit succinate dehydrogenase (sdhi), a complex ii in the mitochondrial respiration chain . This inhibition disrupts the energy production in the cell, leading to cell death .
Pharmacokinetics
The compound’s properties, such as its molecular weight and structure, can influence its bioavailability .
Result of Action
Similar compounds have shown potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCITEYZWDUSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



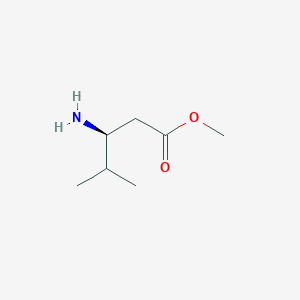
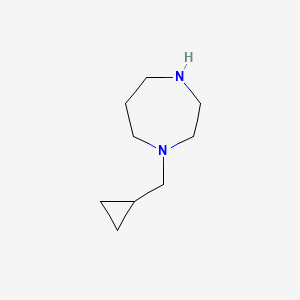

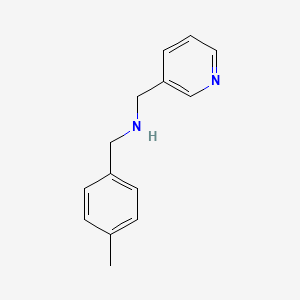

![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)
![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)

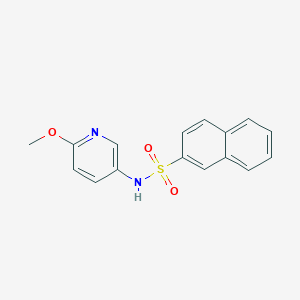

![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)
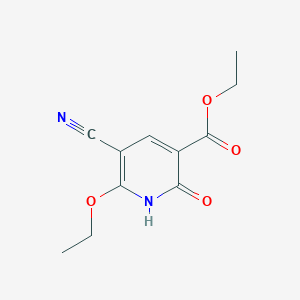
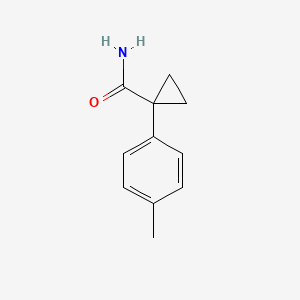
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)